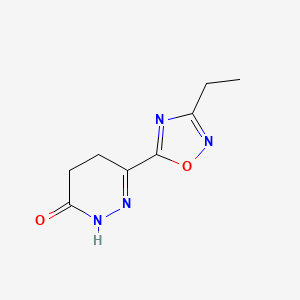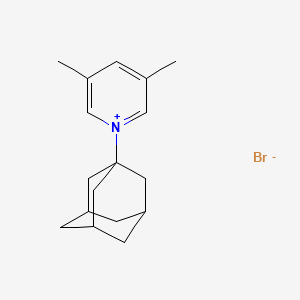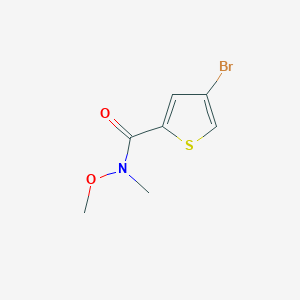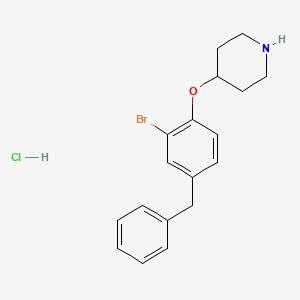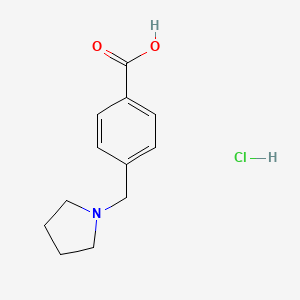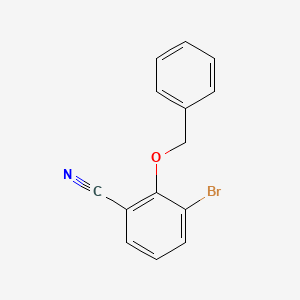
2-(Benzyloxy)-3-bromobenzonitrile
Übersicht
Beschreibung
“2-(Benzyloxy)-3-bromobenzonitrile” is a compound that contains a benzyloxy group, a bromine atom, and a nitrile group attached to a benzene ring. The benzyloxy group is a benzyl group (a benzene ring attached to a methylene group) bonded to an oxygen atom. The bromine atom is a halogen, and the nitrile group consists of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-3-bromobenzonitrile” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-3-bromobenzonitrile” would be characterized by the presence of the benzyloxy, bromine, and nitrile functional groups attached to the benzene ring. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
The bromine atom in “2-(Benzyloxy)-3-bromobenzonitrile” is likely to be reactive due to its ability to act as a good leaving group. This could facilitate nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-3-bromobenzonitrile” would be influenced by its functional groups. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis:
- The compound is used in the synthesis of 2-aminobenzonitriles from 2-arylindoles, which are further used to rapidly synthesize benzoxazinones (Wei-Li Chen et al., 2018).
- It is involved in the synthesis of the tetracyclic carbon core of menogaril, a chemotherapeutic agent, utilizing a benzannulation reaction (Jing Su et al., 1998).
- The compound plays a role in microwave-assisted cyclization processes to synthesize various organic compounds (P. Dao et al., 2018).
Agricultural Science:
- It is a derivative of bromoxynil, a herbicide, and research has been done on introducing specific detoxification genes in plants to confer resistance to such herbicides (D. Stalker et al., 1988).
Organic Chemistry and Catalysis:
- In organic chemistry, its derivatives are used in various synthetic reactions, such as the palladium-catalyzed intermolecular amidation of aryl halides (Jingjun Yin et al., 2002).
- It is also used in the synthesis of quinazolines, which have applications in medicinal chemistry (Kun Hu et al., 2018).
Material Science:
- The compound has been studied for its electrochemical properties, which may have implications in material science and electrochemistry (E. Sherman et al., 1974).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKRPQWOSNXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

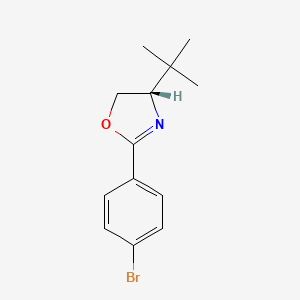

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)
![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

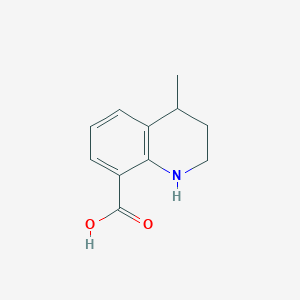
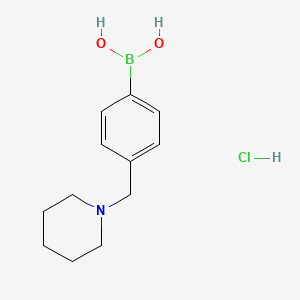
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
